An In-depth Technical Guide to 2-Chloro-9-methyl-9H-purin-6-amine
An In-depth Technical Guide to 2-Chloro-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 2-Chloro-9-methyl-9H-purin-6-amine. This substituted purine derivative is a valuable building block in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics. This document consolidates key data, outlines experimental methodologies, and presents logical workflows to support ongoing research and development efforts.
Chemical and Physical Properties
2-Chloro-9-methyl-9H-purin-6-amine is a purine analog characterized by a chlorine atom at the C2 position, an amino group at the C6 position, and a methyl group at the N9 position of the purine ring. These substitutions are critical for its chemical reactivity and biological activity.
Table 1: Summary of Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | 2-chloro-9-methylpurin-6-amine | [1][2] |
| Synonyms | 2-Chloro-9-methyl-9H-purin-6-amine | [2][3] |
| CAS Number | 7013-21-0 | [1][2][3] |
| Molecular Formula | C6H6ClN5 | [1][2][3] |
| Molecular Weight | 183.60 g/mol | [1][2] |
| Physical Form | White to light-yellow powder or crystals | [3] |
| Purity | Typically ≥95% | [1][3] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |
| Canonical SMILES | CN1C=NC2=C(N)N=C(Cl)N=C21 | [1] |
| InChI Key | XBMKMJLOOAHOKH-UHFFFAOYSA-N | [1] |
Experimental Protocols
The synthesis of substituted purines like 2-Chloro-9-methyl-9H-purin-6-amine often involves multi-step processes. Below is a representative protocol for the synthesis of a structurally related compound, which illustrates the general chemical transformations involved.
Synthesis of 2-chloro-9-methyl-9H-purine
This protocol describes the methylation of 2-chloro-9H-purine, a precursor to the target compound.
Objective: To synthesize 2-chloro-9-methyl-9H-purine via N-methylation of 2-chloro-9H-purine.
Materials:
-
2-chloro-9H-purine (1.30 mmol)
-
Potassium carbonate (K2CO3) (3.9 mmol)
-
Iodomethane (2.6 mmol)
-
Water
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
A mixture of 2-chloro-9H-purine (200 mg, 1.30 mmol), K2CO3 (540 mg, 3.9 mmol), and iodomethane (370 mg, 2.6 mmol) is prepared.
-
The mixture is stirred at 0 °C for 2 hours.[4]
-
Following the reaction period, 50 mL of water is added to the mixture.
-
The product is extracted with dichloromethane (3 x 100 mL).[4]
-
The combined organic layers are washed with brine.
-
The organic solvent is concentrated in vacuo.
-
The resulting residue is purified by Preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the desired product.[4]
Biological Activity and Potential Applications
Purine analogs are a well-established class of compounds with significant therapeutic potential, particularly in oncology. The introduction of a halogen at the C2 position, as seen in 2-Chloro-9-methyl-9H-purin-6-amine, can enhance the biological activity and metabolic stability of the molecule.
Purine nucleoside analogues are known to exert broad-spectrum anticancer effects, especially against indolent lymphoid malignancies.[5][6] The primary mechanisms of action for this class of compounds include the inhibition of DNA synthesis and the induction of apoptosis.[5][6] The structural modifications on the purine ring can influence the compound's interaction with various cellular targets, such as kinases and other enzymes involved in nucleotide metabolism.
The title compound serves as a key intermediate for the synthesis of more complex molecules with tailored biological activities. By modifying the substituents at the C2, C6, and N9 positions, researchers can develop libraries of compounds for screening against various therapeutic targets.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for 2-chloro-9-methyl-9H-purine.
Diagram 2: Relationship of Chemical Structure to Biological Application
Caption: Structure-activity relationship and potential applications.
Safety Information
Hazard Statements:
-
H319: Causes serious eye irritation.[3]
Precautionary Statements:
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Signal Word: Warning[3]
Pictogram: GHS07[3]
Conclusion
2-Chloro-9-methyl-9H-purin-6-amine is a synthetically versatile purine derivative with significant potential in the field of drug discovery. Its chemical properties, dictated by the specific substitutions on the purine core, make it an important precursor for the development of novel therapeutic agents, particularly in the realm of oncology. The methodologies and data presented in this guide are intended to facilitate further research and application of this compound in medicinal chemistry and pharmaceutical development.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 9H-Purin-6-amine, 2-chloro-9-methyl- | C6H6ClN5 | CID 145989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-9-methyl-9H-purin-6-amine | 7013-21-0 [sigmaaldrich.com]
- 4. 2-chloro-9-methyl-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
